molecular formula C14H18N2O B1680162 5-methoxy-3-piperidin-4-yl-1H-indole CAS No. 52157-82-1

5-methoxy-3-piperidin-4-yl-1H-indole

Cat. No. B1680162
CAS RN: 52157-82-1
M. Wt: 230.31 g/mol
InChI Key: KRDQQMGVPDMSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04742057

Procedure details

3-(1-Acetyl-1,4-dihydro-4-pyridyl)-5-methoxyindole (3.0 g) was dissolved in hot ethanol (150 ml) and hydrogenation was carried out with Adams catalyst (0.25 g). The mixture was filtered and the filtrate was concentrated under reduced pressure to give a residue containing 3-(1-acetyl-4-piperidyl)-5-methoxyindole. This residue was diluted with 2N aqueous sodium hydroxide solution (22 ml) and ethanol (30 ml) and refluxed for 18 hours. Ethanol was then distilled off and the residue was cooled. The precipitate was collected by filtration and recrystallized from a mixture of ethanol and water to give 5-methoxy-3-(4piperidyl)indole (1.92 g).
Name
3-(1-Acetyl-1,4-dihydro-4-pyridyl)-5-methoxyindole
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
catalyst
Reaction Step Three
Quantity
22 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:4]1[CH:9]=[CH:8][CH:7]([C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([O:19][CH3:20])[CH:17]=3)[NH:12][CH:11]=2)[CH:6]=[CH:5]1)(=O)C.C(N1CCC(C2C3C(=CC=C(OC)C=3)NC=2)CC1)(=O)C>C(O)C.O=[Pt]=O.[OH-].[Na+]>[CH3:20][O:19][C:16]1[CH:17]=[C:18]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[C:10]2[CH:7]1[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]1 |f:4.5|

Inputs

Step One
Name
3-(1-Acetyl-1,4-dihydro-4-pyridyl)-5-methoxyindole
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)N1C=CC(C=C1)C1=CNC2=CC=C(C=C12)OC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)C1=CNC2=CC=C(C=C12)OC
Step Three
Name
Quantity
0.25 g
Type
catalyst
Smiles
O=[Pt]=O
Step Four
Name
Quantity
22 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 18 hours
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
Ethanol was then distilled off
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of ethanol and water

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CNC2=CC1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.